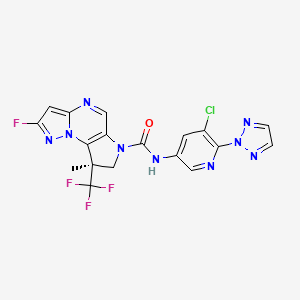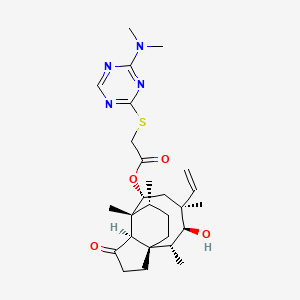![molecular formula C34H28F12N4O4P2Ru B12375081 [Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
[Ru(phen)2(xant)] (hexafluorophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ru(phen)2(xant)] (hexafluorophosphate) is a ruthenium-based complex that has garnered significant interest in scientific research due to its unique properties and potential applications. The compound consists of ruthenium coordinated with two phenanthroline ligands and a xanthoxylin ligand, with hexafluorophosphate as the counterion. This complex is known for its ability to induce autophagy and target specific proteins, making it a valuable tool in various fields of study .
Métodos De Preparación
The synthesis of [Ru(phen)2(xant)] (hexafluorophosphate) typically involves the reaction of ruthenium precursors with phenanthroline and xanthoxylin ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of starting materials.
Análisis De Reacciones Químicas
[Ru(phen)2(xant)] (hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.
Reduction: Reduction reactions can convert the ruthenium center to a lower oxidation state, altering its coordination environment and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[Ru(phen)2(xant)] (hexafluorophosphate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including photocatalytic processes.
Biology: In biological research, [Ru(phen)2(xant)] (hexafluorophosphate) is used to study autophagy, a cellular process involved in the degradation and recycling of cellular components.
Medicine: The compound has shown potential in cancer research, particularly in targeting colorectal cancer stem cells.
Mecanismo De Acción
The mechanism of action of [Ru(phen)2(xant)] (hexafluorophosphate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to the chaperone protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, the compound disrupts the function of these client proteins, leading to the induction of autophagy and the elimination of cancer stem cells .
Comparación Con Compuestos Similares
[Ru(phen)2(xant)] (hexafluorophosphate) can be compared with other ruthenium-based complexes, such as:
[Ru(bpy)3] (hexafluorophosphate): This compound contains bipyridine ligands instead of phenanthroline and xanthoxylin. It is widely used in photochemical and electrochemical studies due to its strong luminescence and redox properties.
[Ru(phen)3] (hexafluorophosphate): Similar to [Ru(phen)2(xant)] (hexafluorophosphate), this complex contains three phenanthroline ligands and is used in various catalytic and photophysical applications.
[Ru(tpy)(bpy)Cl] (hexafluorophosphate): This compound features terpyridine and bipyridine ligands and is known for its catalytic activity in organic transformations.
The uniqueness of [Ru(phen)2(xant)] (hexafluorophosphate) lies in its ability to target Hsp90 and induce autophagy, which sets it apart from other ruthenium complexes with different ligands and properties.
Propiedades
Fórmula molecular |
C34H28F12N4O4P2Ru |
|---|---|
Peso molecular |
947.6 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone;1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H12O4.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6(11)10-8(12)4-7(13-2)5-9(10)14-3;2*1-7(2,3,4,5)6;/h2*1-8H;4-5,12H,1-3H3;;;/q;;;2*-1;+2 |
Clave InChI |
LBOWKCVRHKRNSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1OC)OC)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)





![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)

